1-(2,6-Dichlorophenyl)piperazine
Overview
Description
1-(2,6-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at elevated temperatures ranging from 90°C to 220°C . Another method involves the condensation of 2,6-dichloronitrobenzene with piperazine, followed by reduction .
Industrial Production Methods
For industrial production, the cyclization method using 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is preferred due to its high yield and cost-effectiveness. The reaction is carried out in the presence of protonic solvents, and the product is purified to achieve a high purity level of over 99.5% .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents like potassium permanganate can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and reduced or oxidized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2,6-Dichlorophenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)piperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at serotonin and dopamine receptors, influencing neurotransmission and potentially modulating mood and behavior . The exact molecular targets and pathways are still under investigation, but its effects on the central nervous system are of particular interest .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: This compound is similar in structure but has different substitution patterns, leading to variations in its chemical and biological properties.
3,4-Dichlorophenylpiperazine: Another positional isomer with distinct pharmacological effects.
Uniqueness
1-(2,6-Dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at multiple neurotransmitter receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMTXRHRBBARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467511 | |
Record name | 1-(2,6-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63386-61-8 | |
Record name | 1-(2,6-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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